5-Morpholin-4-yl-4-nitrothiophene-2-sulfonamide
Description
5-Morpholin-4-yl-4-nitrothiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring substituted with morpholine, nitro, and sulfonamide groups
Properties
IUPAC Name |
5-morpholin-4-yl-4-nitrothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S2/c9-18(14,15)7-5-6(11(12)13)8(17-7)10-1-3-16-4-2-10/h5H,1-4H2,(H2,9,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSZUOZYHQCVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-4-nitrothiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Nitro Group: Nitration of the thiophene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the nitrothiophene derivative with chlorosulfonic acid, followed by treatment with morpholine.
Industrial Production Methods
Industrial production of 5-Morpholin-4-yl-4-nitrothiophene-2-sulfonamide may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction Product: 5-Morpholin-4-yl-4-aminothiophene-2-sulfonamide.
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Morpholin
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